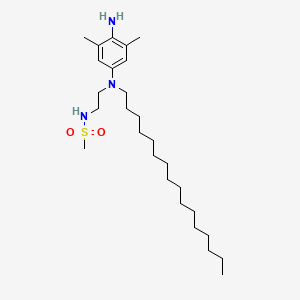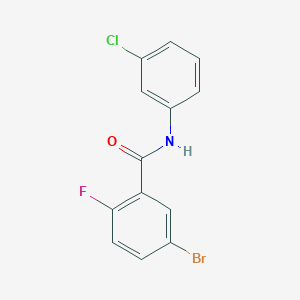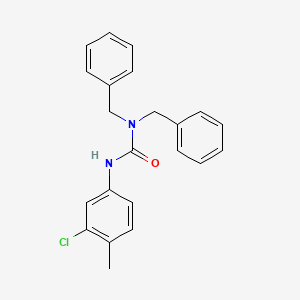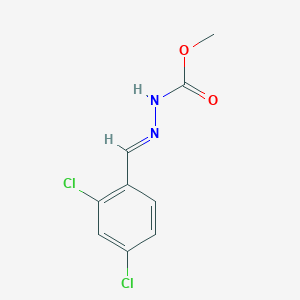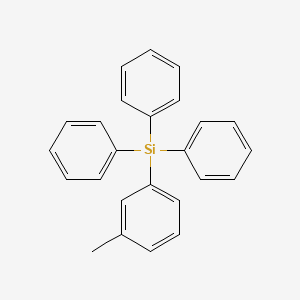
(3-Methylphenyl)(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl)(triphenyl)silane is an organosilicon compound with the molecular formula C25H22Si. It consists of a silicon atom bonded to three phenyl groups and one 3-methylphenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are widely used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
(3-Methylphenyl)(triphenyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of triphenylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under an inert atmosphere and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-Methylphenyl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organic compounds.
Substitution: Substituted silanes with different functional groups.
科学的研究の応用
(3-Methylphenyl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of (3-Methylphenyl)(triphenyl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the silicon atom, which stabilizes the transition state and lowers the activation energy of the reaction. The compound can also form stable complexes with various substrates, enhancing their reactivity and selectivity.
類似化合物との比較
Similar Compounds
Triphenylsilane: Similar structure but lacks the 3-methylphenyl group.
Diphenylsilane: Contains two phenyl groups and two hydrogen atoms bonded to silicon.
Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.
Uniqueness
(3-Methylphenyl)(triphenyl)silane is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex molecules.
特性
CAS番号 |
18858-72-5 |
|---|---|
分子式 |
C25H22Si |
分子量 |
350.5 g/mol |
IUPAC名 |
(3-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-12-11-19-25(20-21)26(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
InChIキー |
AZTDWEKBDVPDFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


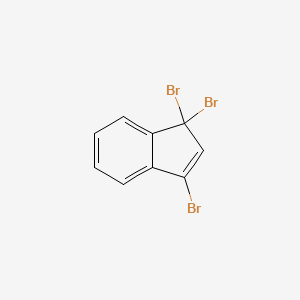



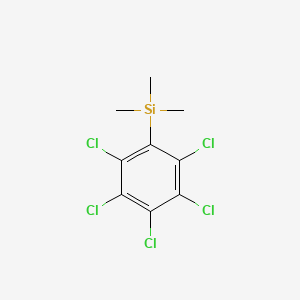
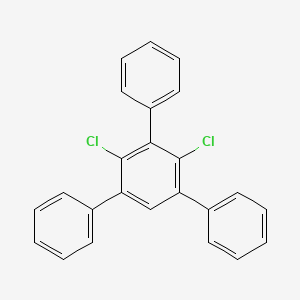
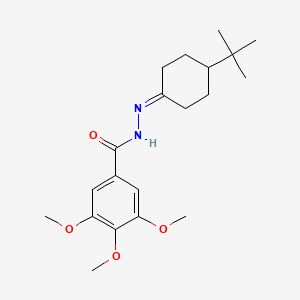
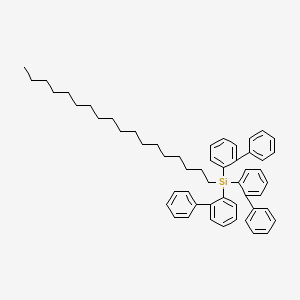
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
